molecular formula C29H29F3N8O4 B10860711 STING Agonist D61

STING Agonist D61

Cat. No.: B10860711
M. Wt: 610.6 g/mol
InChI Key: SAIPDXPIJPBWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STING Agonist D61 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes the use of advanced equipment and techniques to control reaction parameters and ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: STING Agonist D61 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .

Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active compound .

Scientific Research Applications

Chemistry: In chemistry, STING Agonist D61 is used as a tool to study the STING pathway and its role in the immune response. Researchers use this compound to investigate the molecular mechanisms underlying STING activation and its downstream effects .

Biology: In biology, this compound is employed to explore the interactions between the innate and adaptive immune systems. It is used to study how STING activation influences the behavior of immune cells, such as dendritic cells and T cells .

Medicine: In medicine, this compound is being investigated for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of T cell-based therapies by improving antigen presentation and stimulating the production of interferons . Additionally, it is being explored for its potential in treating infectious diseases and autoimmune disorders .

Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for various diseases. Its ability to modulate the immune response makes it a valuable candidate for drug development .

Mechanism of Action

STING Agonist D61 exerts its effects by binding to the STING protein, leading to its activation. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This translocation triggers the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons and other pro-inflammatory cytokines . These cytokines play a crucial role in enhancing the immune response against cancer cells and pathogens .

Properties

Molecular Formula

C29H29F3N8O4

Molecular Weight

610.6 g/mol

IUPAC Name

2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-[3-[[5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]amino]propyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C29H29F3N8O4/c1-4-40-21(12-16(2)38-40)26(42)37-27-36-20-13-17(25(33)41)14-22(43-3)24(20)39(27)11-7-10-34-28-35-15-23(44-28)18-8-5-6-9-19(18)29(30,31)32/h5-6,8-9,12-15H,4,7,10-11H2,1-3H3,(H2,33,41)(H,34,35)(H,36,37,42)

InChI Key

SAIPDXPIJPBWOT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC4=NC=C(O4)C5=CC=CC=C5C(F)(F)F)C(=CC(=C3)C(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.